2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic acid
CAS No.: 1520651-44-8
Cat. No.: VC6492097
Molecular Formula: C12H22O3
Molecular Weight: 214.305
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1520651-44-8 |
---|---|
Molecular Formula | C12H22O3 |
Molecular Weight | 214.305 |
IUPAC Name | 2-(4-tert-butylcyclohexyl)-2-hydroxyacetic acid |
Standard InChI | InChI=1S/C12H22O3/c1-12(2,3)9-6-4-8(5-7-9)10(13)11(14)15/h8-10,13H,4-7H2,1-3H3,(H,14,15) |
Standard InChI Key | LMASIWKHEKAGMQ-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1CCC(CC1)C(C(=O)O)O |
Introduction
Structural and Chemical Identification
Molecular Architecture
Synthesis and Stereochemical Control
Hydrogenation of Cyclohexanone Precursors
The tert-butylcyclohexyl backbone is typically synthesized via catalytic hydrogenation of 4-tert-butylcyclohexanone. Patent US8232430B2 details a method using ruthenium-aminophosphine complexes (e.g., RuCl₂(PPh₃)(en)) to achieve >95% selectivity for cis-4-tert-butylcyclohexanol . This alcohol serves as a precursor for further functionalization, such as oxidation to the corresponding ketone or carboxylation to hydroxyacetic acid derivatives.
Table 1: Catalytic Performance in Cyclohexanol Synthesis
Catalyst | Substrate:Catalyst Ratio | Conversion (%) | Cis:Trans Selectivity |
---|---|---|---|
RuCl₂(PPh₃)(en) | 10,000:1 | 100 | 96:4 |
Ir-based catalysts | 500:1 | 85 | 88:12 |
Rh-based catalysts | 1,000:1 | 78 | 82:18 |
Hydroxyacetic Acid Formation
Introducing the hydroxyacetic acid group likely involves aldol condensation or hydroxylation of a pre-formed acetic acid derivative. For instance, 4-tert-butylcyclohexyl acetic acid (CAS 105906-07-8) is synthesized via Friedel-Crafts alkylation followed by oxidation . Adapting this route, 2-hydroxy substitution could be achieved through epoxidation and acid-catalyzed ring opening or via Sharpless asymmetric dihydroxylation.
Physicochemical Properties
Thermal Stability and Solubility
The tert-butyl group enhances thermal stability, as evidenced by the high boiling point (300.1±10.0°C) and melting point (81–83°C) of 4-tert-butylcyclohexyl acetic acid . The hydroxyl group in 2-(4-tert-butylcyclohexyl)-2-hydroxyacetic acid increases polarity, improving solubility in polar aprotic solvents (e.g., THF, DMF) but reducing compatibility with nonpolar media.
Table 2: Comparative Physical Properties
Industrial and Research Applications
Pharmaceutical Intermediates
Cyclohexylacetic acid derivatives are precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) and hormone analogs. The hydroxyl group in 2-(4-tert-butylcyclohexyl)-2-hydroxyacetic acid could enable chelation of metal ions or serve as a handle for prodrug derivatization.
Perfumery and Agrochemicals
Cis-4-tert-butylcyclohexyl acetate, a related compound, is prized in perfumery for its woody-floral notes . The hydroxyl variant may act as a chiral building block for pheromones or herbicides, leveraging its stereochemical purity.
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